molecular formula C12H14FN3 B1443053 4-fluoro-2-(piperidin-4-yl)-1H-1,3-benzodiazole CAS No. 1184760-94-8

4-fluoro-2-(piperidin-4-yl)-1H-1,3-benzodiazole

Cat. No.: B1443053
CAS No.: 1184760-94-8
M. Wt: 219.26 g/mol
InChI Key: OZFSPTBWTWLOJV-UHFFFAOYSA-N
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Description

4-fluoro-2-(piperidin-4-yl)-1H-1,3-benzodiazole is a fluorinated heterocyclic compound that has garnered interest due to its unique chemical properties and potential applications in various fields such as medicinal chemistry and material science. The presence of both fluorine and piperidine moieties in its structure contributes to its distinct reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-(piperidin-4-yl)-1H-1,3-benzodiazole typically involves the introduction of the fluorine atom and the piperidine ring onto a benzodiazole scaffold. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom is introduced into the benzodiazole ring. This can be achieved using reagents such as Selectfluor® under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale S_NAr reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-(piperidin-4-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced benzodiazole derivatives.

    Substitution: Formation of substituted benzodiazole derivatives with various functional groups.

Scientific Research Applications

4-fluoro-2-(piperidin-4-yl)-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-2-(piperidin-4-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding and electrostatic interactions, while the piperidine ring can improve the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-2-(piperidin-4-yl)-1H-1,3-benzodiazole is unique due to the combination of the fluorine atom and the piperidine ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in drug discovery and material science.

Properties

IUPAC Name

4-fluoro-2-piperidin-4-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3/c13-9-2-1-3-10-11(9)16-12(15-10)8-4-6-14-7-5-8/h1-3,8,14H,4-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFSPTBWTWLOJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC3=C(N2)C=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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